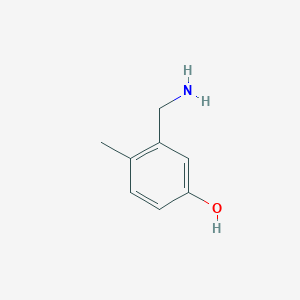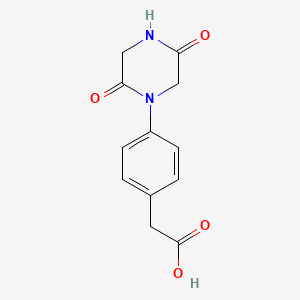
(3-amino-5-chlorophenyl)(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-5-chlorophenyl)-1-piperazinylMethanone is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring attached to a methanone group, which is further connected to a 3-amino-5-chlorophenyl moiety. Its unique structure imparts specific chemical properties that make it valuable for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-5-chlorophenyl)(piperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-5-chlorophenyl ketone and piperazine.
Reaction Conditions: The reaction is carried out in a solvent such as 1,4-dioxane, with N-ethyl-N,N-diisopropylamine as a base.
Isolation and Purification: The product is isolated by adding dichloromethane and brine, followed by separation of the organic layer, drying, and evaporation of the solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for mixing, reaction monitoring, and product isolation enhances efficiency and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and chloro positions, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
(3-Amino-5-chlorophenyl)-1-piperazinylMethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-amino-5-chlorophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to cyclin-dependent kinases, modulating cell cycle progression and exhibiting anticancer properties .
Comparison with Similar Compounds
- 2-Amino-5-chloropyridine
- 3-Amino-6-bromopyridine
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives
Comparison:
- Structural Differences: While similar compounds may share the amino and chloro substituents, the presence of the piperazine ring in (3-amino-5-chlorophenyl)(piperazin-1-yl)methanone imparts unique chemical properties.
- Reactivity: The piperazine ring enhances the compound’s reactivity in nucleophilic substitution reactions compared to simpler aromatic amines.
- Applications: The unique structure of this compound allows for broader applications in medicinal chemistry and industrial processes compared to its simpler analogs.
Properties
IUPAC Name |
(3-amino-5-chlorophenyl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15/h5-7,14H,1-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXRPJZQOLHZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B7905117.png)


![5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole](/img/structure/B7905133.png)




![4-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B7905167.png)


![3-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoic acid](/img/structure/B7905197.png)
